molecular formula C9H8N2O6 B3051434 Ethyl 2,4-dinitrobenzoate CAS No. 33672-95-6

Ethyl 2,4-dinitrobenzoate

Cat. No. B3051434
CAS RN: 33672-95-6
M. Wt: 240.17 g/mol
InChI Key: LAWSJYPBSMMKJU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dinitrobenzoate is a chemical compound with the molecular formula C9H8N2O6 . It has a molecular weight of 240.17 . The IUPAC name for this compound is ethyl 2,4-dinitrobenzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dinitrobenzoate consists of an ethyl group (C2H5) attached to a 2,4-dinitrobenzoate group . The InChI code for this compound is 1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2,4-dinitrobenzoate, focusing on six unique fields:

Coordination Chemistry

Ethyl 2,4-dinitrobenzoate is used in the synthesis of coordination compounds, particularly with lanthanides and transition metals. These compounds are studied for their unique structural properties and potential applications in materials science. For instance, heterometallic complexes involving 2,4-dinitrobenzoate anions have been synthesized and characterized, revealing significant insights into non-covalent interactions and thermal stability .

Organic Synthesis

In organic synthesis, Ethyl 2,4-dinitrobenzoate serves as a reagent for the derivatization of alcohols. This process is crucial for the identification and analysis of alcohols in qualitative organic analysis. The compound is used to form crystalline derivatives of alcohols, which can then be identified through melting point determination .

Green Chemistry

Ethyl 2,4-dinitrobenzoate is involved in green chemistry applications, particularly in the development of environmentally friendly synthesis methods. For example, it is used in microwave-assisted synthesis to convert alcohols to their corresponding 3,5-dinitrobenzoates using ionic liquids. This method avoids the use of toxic chemicals like phosphorus pentachloride and thionyl chloride, aligning with the principles of green chemistry .

Material Science

In material science, Ethyl 2,4-dinitrobenzoate is used to study the optical, dielectric, and mechanical properties of new materials. Compounds derived from 2,4-dinitrobenzoate are investigated for their potential applications in electronic and photonic devices. These studies often involve the synthesis and characterization of new crystalline materials .

Pharmaceutical Chemistry

Ethyl 2,4-dinitrobenzoate is also explored in pharmaceutical chemistry for its potential use in drug development. Its derivatives are studied for their biological activity and potential therapeutic applications. The compound’s ability to form stable complexes with various metal ions makes it a candidate for drug delivery systems and other pharmaceutical applications .

Analytical Chemistry

In analytical chemistry, Ethyl 2,4-dinitrobenzoate is used as a standard reagent for the detection and quantification of alcohols and other functional groups in complex mixtures. Its derivatives are employed in various chromatographic and spectroscopic techniques to enhance the accuracy and sensitivity of analytical methods .

properties

IUPAC Name

ethyl 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSJYPBSMMKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345751
Record name Ethyl 2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dinitrobenzoate

CAS RN

33672-95-6
Record name Ethyl 2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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